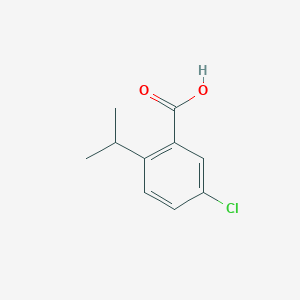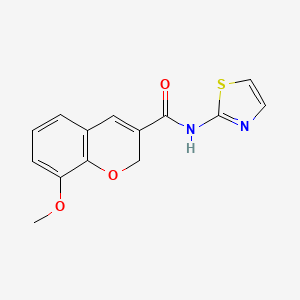![molecular formula C22H30N6OS B2555657 N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide CAS No. 954030-05-8](/img/structure/B2555657.png)
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide is an organic compound with applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical development. Its complex structure suggests it is a product of intricate synthetic routes, making it an interesting compound for study.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide typically involves multi-step organic synthesis. Key steps would likely include the formation of the pyrazolopyrimidine core, followed by the sequential introduction of the ethylthio, propylamino, and 4-phenylbutanamide groups through various organic reactions such as nucleophilic substitution, amine formation, and acylation.
Industrial Production Methods: : Industrial production may leverage automated synthesis platforms with optimized conditions for each reaction step, ensuring high yield and purity. Solvent choice, temperature control, and catalysts would be critical for scale-up.
化学反应分析
Types of Reactions
Oxidation: : It could undergo oxidation to introduce or remove oxygen-containing groups.
Reduction: : It could reduce double bonds or remove oxygen-containing groups.
Substitution: : Likely substituting groups on the pyrazolopyrimidine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reduction: : Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: : Electrophiles like halogens, nucleophiles like amines, under conditions involving bases or acids.
Major Products Formed
Oxidation: : Compounds with hydroxyl, keto, or carboxyl functional groups.
Reduction: : Reduced derivatives with increased hydrogen content.
Substitution: : Substituted derivatives on the aromatic ring or pyrazolopyrimidine core.
科学研究应用
Chemistry: : Utilized as a building block in the synthesis of more complex molecules, playing a crucial role in organic synthesis research. Biology Medicine : Exploration in drug development, particularly for targeting specific enzymes or receptors due to its pyrazolopyrimidine scaffold. Industry : Possible uses in the development of pharmaceuticals, agrochemicals, or specialty chemicals due to its versatile functional groups.
作用机制
Mechanism: : The compound may interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent binding, influencing biochemical pathways. Molecular Targets : Likely targets include enzymes, receptors, or DNA/RNA due to its ability to fit into active sites or binding pockets. Pathways Involved : Could modulate pathways related to inflammation, cell signaling, or metabolic processes.
相似化合物的比较
Similar Compounds: : Structurally similar compounds might include other pyrazolopyrimidine derivatives, each with varied substituents like different alkyl or aryl groups. Uniqueness : This compound stands out due to the specific combination of ethylthio, propylamino, and phenylbutanamide groups, which can confer unique biological activity or chemical reactivity.
That should provide you with a thorough overview! This compound really is something of a marvel in terms of its chemistry and potential applications. Any specific area you’d like to dive deeper into?
属性
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6OS/c1-3-13-24-20-18-16-25-28(21(18)27-22(26-20)30-4-2)15-14-23-19(29)12-8-11-17-9-6-5-7-10-17/h5-7,9-10,16H,3-4,8,11-15H2,1-2H3,(H,23,29)(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMSZRBDRICJFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SCC)CCNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2555578.png)


![2-(4-FLUOROBENZENESULFONYL)-2-[3-(4-METHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE](/img/structure/B2555583.png)


![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2555586.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2555587.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2555588.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2555590.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B2555592.png)


